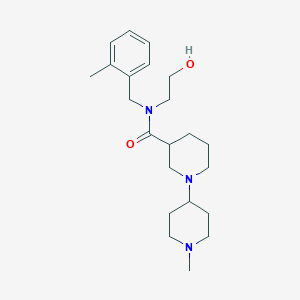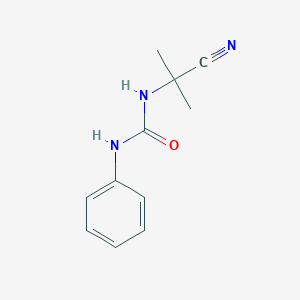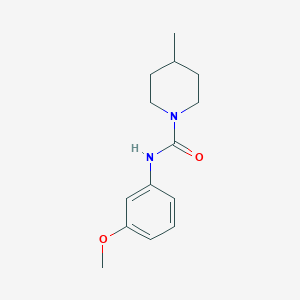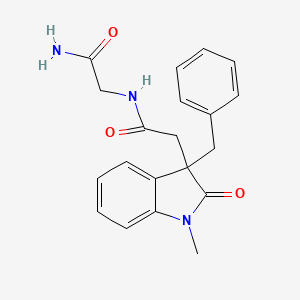
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide, also known as HEHBM, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities.
Mechanism of Action
The exact mechanism of action of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects by binding to specific receptors in the central nervous system, which are involved in the regulation of pain and inflammation. Furthermore, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of pain and inflammation. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been shown to increase the levels of endogenous opioids, which are natural painkillers produced by the body.
Advantages and Limitations for Lab Experiments
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has several advantages as a research tool, including its high potency and selectivity for specific receptors. However, its use in laboratory experiments is limited by its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential toxicity of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide at high doses must also be taken into account when designing experiments.
Future Directions
There are several potential future directions for the research on N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide. One possible direction is the development of novel analogs with improved pharmacological properties, such as increased solubility and selectivity. Another possible direction is the investigation of the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide in combination with other therapeutic agents for the treatment of pain and inflammation-related disorders. Furthermore, the potential use of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide as an anti-cancer agent warrants further investigation, particularly in the context of combination therapy with other chemotherapeutic agents.
Synthesis Methods
The synthesis of N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-methyl-4-piperidone with 2-methylbenzylamine, followed by the addition of ethylene glycol and the subsequent reaction with phosgene. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Moreover, N-(2-hydroxyethyl)-1'-methyl-N-(2-methylbenzyl)-1,4'-bipiperidine-3-carboxamide has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[(2-methylphenyl)methyl]-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-18-6-3-4-7-19(18)16-25(14-15-26)22(27)20-8-5-11-24(17-20)21-9-12-23(2)13-10-21/h3-4,6-7,20-21,26H,5,8-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAMFHFNVNICQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CCO)C(=O)C2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5378831.png)

![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)


![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)
![4-({2-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5378857.png)
![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)

![N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B5378896.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5378908.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-benzyl-3-[(butylsulfonyl)amino]benzamide](/img/structure/B5378917.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)